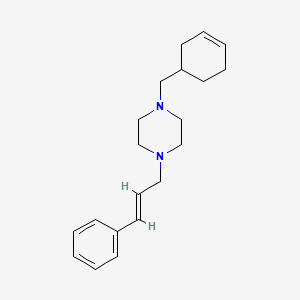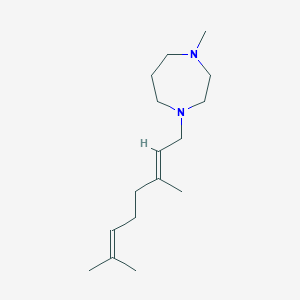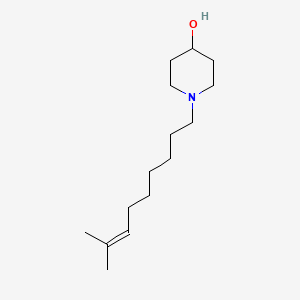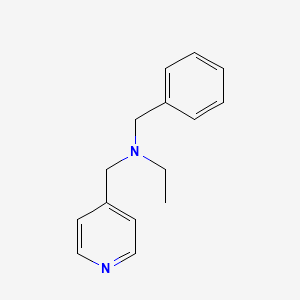![molecular formula C16H25ClN2 B3851616 (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine](/img/structure/B3851616.png)
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine
Descripción general
Descripción
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine, also known as CLEM, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has shown potential in various applications, including drug discovery and development. In
Mecanismo De Acción
The mechanism of action of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been reported to exhibit antioxidant and anti-aging properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has several advantages as a research tool. It is relatively easy to synthesize and has shown potential in various applications. However, there are also limitations to its use in lab experiments. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has low solubility in water, which can make it difficult to work with in aqueous environments. It is also relatively unstable, which can make it challenging to store and transport.
Direcciones Futuras
There are several future directions for research on (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine. One area of interest is the development of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine and its potential as a research tool. Additionally, the synthesis of new derivatives of (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine may lead to the discovery of compounds with improved properties and efficacy.
Aplicaciones Científicas De Investigación
(2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has shown potential in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. (2-chloro-3-phenyl-2-propen-1-yl)[2-(diethylamino)ethyl]methylamine has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(Z)-2-chloro-3-phenylprop-2-enyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-4-19(5-2)12-11-18(3)14-16(17)13-15-9-7-6-8-10-15/h6-10,13H,4-5,11-12,14H2,1-3H3/b16-13- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIXRIXIQZMOZ-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC(=CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN(C)C/C(=C/C1=CC=CC=C1)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-2-chloro-3-phenylprop-2-enyl]-N',N'-diethyl-N-methylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3851534.png)
![6-chloro-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851545.png)
![N,N-dimethyl-4-[3-(1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B3851552.png)




![N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B3851586.png)

![2-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol hydrochloride](/img/structure/B3851606.png)

![5-(diethylamino)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851618.png)
![1-[3-(benzyloxy)benzyl]-4-ethylpiperazine](/img/structure/B3851630.png)
